molecular formula C11H13IO2 B100352 4-Iodobutyl benzoate CAS No. 19097-44-0

4-Iodobutyl benzoate

Cat. No. B100352
CAS RN: 19097-44-0
M. Wt: 304.12 g/mol
InChI Key: VVPUIKNICYCXJZ-UHFFFAOYSA-N
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Description

4-Iodobutyl benzoate is a chemical compound that is not directly mentioned in the provided papers. However, related compounds and synthesis methods that could potentially be applied to the synthesis of 4-iodobutyl benzoate are discussed. For instance, the synthesis of various halobutyl benzoates is described, which suggests that similar methodologies could be adapted for the synthesis of 4-iodobutyl benzoate .

Synthesis Analysis

The synthesis of halogenated butyl benzoates, which are structurally related to 4-iodobutyl benzoate, can be achieved through the reaction of benzoyl chloride with metal halides in tetrahydrofuran (THF) under mild conditions . This method could potentially be modified to synthesize 4-iodobutyl benzoate by using an appropriate iodine source. Additionally, the regioselective 2,4-dibromohydration of conjugated enynes has been reported to produce dibromobut-enoyl benzoate derivatives, which could be further functionalized to synthesize iodobutyl benzoate derivatives .

Molecular Structure Analysis

While the molecular structure of 4-iodobutyl benzoate is not directly analyzed in the provided papers, related compounds have been characterized using various spectroscopic techniques. For example, tributyltin(IV) complexes of benzoates have been studied using NMR, IR, and Mössbauer spectroscopy, which could be relevant for analyzing the structure of 4-iodobutyl benzoate . Additionally, the crystal structure of a zwitterionic benzoate has been elucidated, demonstrating the importance of hydrogen bonding and π-π stacking in the solid-state structure .

Chemical Reactions Analysis

The provided papers do not detail chemical reactions specifically involving 4-iodobutyl benzoate. However, the synthesis of related benzoate esters and their reactivity could provide insights into potential reactions. For example, the synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates from protected l-amino acids suggests that 4-iodobutyl benzoate could participate in similar amide formation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-iodobutyl benzoate are not directly reported in the provided papers. However, the synthesis and characterization of liquid crystal compounds, such as 4-alkoxyphenyl benzoates, indicate that benzoate derivatives can exhibit mesomorphic behavior and phase transitions, which could be relevant for understanding the properties of 4-iodobutyl benzoate . Additionally, the toxicity studies of tributyltin(IV) benzoate complexes on mosquito larvae suggest that benzoate derivatives could have biological activity, which may also apply to 4-iodobutyl benzoate .

Scientific Research Applications

Synthesis and Chemical Properties

  • Facile Synthetic Protocol : A study by Kang and Kim (2000) developed a facile synthetic route for the preparation of 4-halobutyl benzoates, including 4-iodobutyl benzoate. This method involves the reaction of benzoyl chloride and metal halides in THF under mild conditions, demonstrating a controlled and efficient synthesis approach (Jongmin Kang & S.-H. Kim, 2000).

  • Structural Studies of Mesogens : A paper by Pensec et al. (1998) discusses the synthesis of benzyl 4-iodoperfluorobutanoate, a compound related to 4-iodobutyl benzoate. This compound is crucial for forming mesogenic molecules with alkyl chain, perfluoroalkyl central bridge, and biphenyl moieties, highlighting its importance in the study of liquid crystals and molecular segregation (S. Pensec et al., 1998).

Biological and Pharmacological Applications

  • Glycosyltransferases in Arabidopsis : Research by Lim et al. (2002) examines the activity of glycosyltransferases toward benzoates in Arabidopsis. This study reveals important insights into the glucosylation of benzoates, including 4-iodobutyl benzoate, which can help in understanding plant metabolism and the production of natural products (Eng‐Kiat Lim et al., 2002).

  • Polyhydroxyalkanoates in Tissue Engineering : Chen and Wu (2005) explore the application of polyhydroxyalkanoates (PHAs) in tissue engineering, where derivatives of 4-iodobutyl benzoate like poly 4-hydroxybutyrate (P4HB) are utilized. These materials are used in medical devices and tissue engineering due to their biodegradability and thermoprocessability (Guoqiang Chen & Qiong Wu, 2005).

  • Benzoate Compounds as Local Anesthetics : A study by Zou, Chen, and Zhou (2019) on the design and synthesis of benzoate compounds, including derivatives of 4-iodobutyl benzoate, shows their potential as local anesthetics. This research provides insights into the chemical modification of benzoate compounds for medical applications (Huiying Zou, Guangying Chen & Shiyang Zhou, 2019).

Environmental and Analytical Applications

  • Determination of Cholinesterase : Katsu and Hanada (1996) discuss using a benzoate-selective membrane electrode for determining cholinesterase activity in blood serum. This technique could potentially be adapted for similar analyses involving 4-iodobutyl benzoate (T. Katsu & N. Hanada, 1996).

  • Electroporation in Skin Concentration : A study by Sugibayashi et al. (2001) investigates the use of electroporation to enhance skin concentration of benzoate. This research could inform future studies on the transdermal delivery of 4-iodobutyl benzoate (K. Sugibayashi et al., 2001).

Safety And Hazards

The safety information for 4-Iodobutyl benzoate includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statement P261 advises avoiding breathing dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

4-iodobutyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13IO2/c12-8-4-5-9-14-11(13)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVPUIKNICYCXJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCCCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40300915
Record name 4-iodobutyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40300915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodobutyl benzoate

CAS RN

19097-44-0
Record name NSC139995
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139995
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-iodobutyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40300915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
DH Grayson, JRH Wilson - Journal of the Chemical Society, Chemical …, 1984 - pubs.rsc.org
… isopropylamide in tetrahydrofuran (THF), -78 "C] could be regiospecifically aikylated with 4-iodobutyl benzoate to yield (13). The nmr spectrum of (13) showed an AB quartet pattern for …
Number of citations: 7 pubs.rsc.org
SK Kim, SD Cho, DH Kweon, SG Lee… - Journal of …, 1996 - Wiley Online Library
… Alkylation of 2 [3a,3b] with alkyl halides such as methyl iodide, ethyl bromide, n-propyl bromide, n-butyl chloride and 4-iodobutyl benzoate [3b] in the presence of potassium carbonate (…
Number of citations: 17 onlinelibrary.wiley.com
JM Gang, SH Kim - Bulletin of the Korean Chemical Society, 2000 - koreascience.kr
… For instance 4iodobutyl benzoate was obtained by the treatment ofbenzoyl chloride with metal iodide (entries 3, 6, 8, 15 and 18 in Table 1). With the preliminary results from manganese …
Number of citations: 3 koreascience.kr
MJ Durán‐Peña, JM Botubol‐Ares… - European Journal of …, 2016 - Wiley Online Library
A method has been developed for the conversion of primary, secondary, and tertiary alcohols, and phenol, into the corresponding esters at room temperature. The method uses a …
JB Peng, FP Wu, C Xu, X Qi, J Ying, XF Wu - IScience, 2018 - cell.com
Functionalized alkyl iodides are important compounds in organic chemistry and biology. In this communication, we developed an interesting nickel-catalyzed carbonylative synthesis of …
Number of citations: 20 www.cell.com
C Clausen, I Weidner… - European Journal of …, 2000 - Wiley Online Library
A mixture of samarium(II) iodide and samarium can induce a coupling reaction of three molecules of alkanoyl halide to give trialkylcarbinols of 2‐hydroxy‐1,3‐diones. When aliphatic, …
RW Bates, MR Dewey - Organic Letters, 2009 - ACS Publications
… Complete experimental procedures and spectroscopic data for compounds 2−15, 4-iodobutyl benzoate, and 4-azidobutyl benzoate. This material is available free of charge via the …
Number of citations: 113 pubs.acs.org
JW Park, DH Kweon, YJ Kang, WS Lee… - Journal of …, 2000 - Wiley Online Library
… Reaction of 6 with 4-iodobutyl benzoate [10] and potassium carbonate in dimethylformamide did not furnish the corresponding bicyclic compound 7. …
Number of citations: 8 onlinelibrary.wiley.com
R Nomura, M Narita, T Endo - Macromolecules, 1996 - ACS Publications
Two-electron reduction of N-tert-butyl-N-methylaziridinium trifluoromethanesulfonate with samarium(II) iodide in the presence of hexamethylphosphoramide gave the corresponding …
Number of citations: 10 pubs.acs.org
W Guan, D Lu, X Yang, W Deng, J Xiang… - The Journal of …, 2022 - ACS Publications
Herein, we developed an efficient and transition-metal-free multicomponent coupling reaction for the synthesis of aroyloxyl alkyl iodides. In the reaction among 2,4,6-triarylboroxines, …
Number of citations: 1 pubs.acs.org

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